Molecular Complexity and Steric Environment: Ortho vs. Para Substitution
The molecular complexity score, a computed descriptor aggregating structural features including symmetry and stereochemistry, is 172 for the ortho-substituted target compound (CAS 188396-58-9) versus 164 for the para isomer (CAS 41900-13-4) [1]. This +8 unit difference is attributable to the asymmetric environment created by the ortho-bromoethyl group, which introduces greater steric congestion near the biphenyl axis. Noncoplanar conformations enforced by ortho substitution are a well-established prerequisite for atropisomerism, a property absent in the symmetric para isomer [2]. This steric differentiation is critical for synthetic sequences where axial chirality transfer or hindered rotation is desired.
| Evidence Dimension | Computed Molecular Complexity |
|---|---|
| Target Compound Data | 172 (PubChem computed) |
| Comparator Or Baseline | 4-(2-Bromoethyl)-1,1'-biphenyl (para isomer): 164 |
| Quantified Difference | Δ +8 units (4.9% higher complexity) |
| Conditions | In silico descriptor calculated by Cactvs 3.4.8.24, PubChem release 2025.09.15 |
Why This Matters
Higher molecular complexity and ortho-steric hindrance are direct indicators of non-planar biphenyl geometry, which is essential for designing atropisomeric ligands and chiral auxiliaries.
- [1] PubChem. (2025). Compound Summary for CID 53438133, 2-(2-Bromoethyl)-1,1'-biphenyl; and chem960.com for 4-(2-Bromoethyl)-1,1'-biphenyl (CAS 41900-13-4) complexity data. View Source
- [2] IUPAC. (2014). axial chirality (A00547). IUPAC Gold Book. View Source
